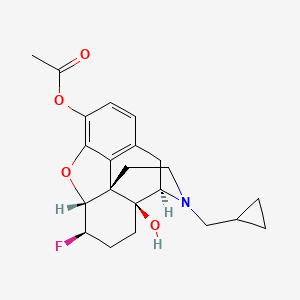

Scy-635

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

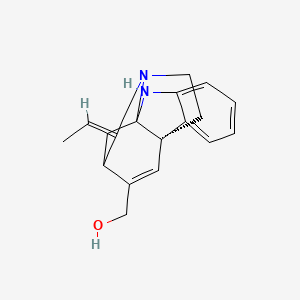

SCY-635 has been investigated for the treatment of Chronic Hepatitis C and Hepatitis C Infection.

Aplicaciones Científicas De Investigación

Hepatitis C Virus (HCV) Replication Inhibition

SCY-635 is a novel cyclosporine-based analog that has demonstrated potent suppression of hepatitis C virus replication in vitro. It inhibits the peptidyl prolyl isomerase activity of cyclophilin A, which is crucial for HCV replication, without affecting calcineurin phosphatase activity. This compound has shown promise in treating chronic HCV infection due to its specific targeting mechanism and the absence of immunosuppressive effects commonly associated with cyclosporine (Hopkins et al., 2009).

Antiviral Activity and Immune System Interaction

In a clinical study, SCY-635 demonstrated significant antiviral activity against chronic HCV genotype 1 infection. This antiviral effect was accompanied by an increase in plasma concentrations of various interferons and other immune response markers, suggesting that SCY-635 may enhance the host's innate immune response to HCV. This finding is pivotal in understanding the broader implications of SCY-635's interaction with the immune system in HCV therapy (Hopkins et al., 2012).

Mechanism of Action on HCV

SCY-635 has been found to disrupt the interaction between HCV nonstructural 5A (NS5A) protein and cyclophilin A, a key interaction in HCV replication. This disruption was observed across multiple HCV genotypes, highlighting the broad potential of SCY-635 in HCV treatment. Furthermore, SCY-635-resistant HCV replicons did not alter the binding affinity of cyclophilin A for NS5A, suggesting that the mutations conferred resistance through a mechanism that does not involve cyclophilin A binding (Hopkins et al., 2012).

Effects on Liver Fibrosis

SCY-635 has also been studied for its effects on liver fibrosis, a common complication of chronic HCV infection. It was found to suppress cell growth, reduce collagen synthesis, and enhance the production of matrix metalloproteinases in hepatic stellate cells. These findings suggest a potential anti-fibrogenic effect of SCY-635, which could be significant in treating the fibrosis associated with chronic HCV infection (Scorneaux et al., 2010).

Restoration of Innate Immune Recognition of HCV

Another study highlighted SCY-635's ability to restore the innate immune recognition of HCV in patients with chronic infection. The treatment induced the production of various types of interferons and cytokines, indicating a restored immune response to HCV-associated molecular patterns. This supports the hypothesis that SCY-635's anti-HCV activity may be mediated by modulating the innate immune system (Probst et al., 2013).

Propiedades

Número CAS |

210759-10-7 |

|---|---|

Nombre del producto |

Scy-635 |

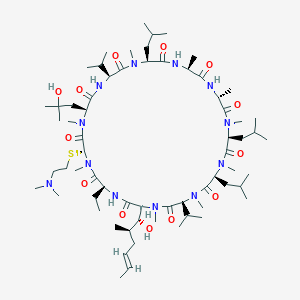

Fórmula molecular |

C66H120N12O13S |

Peso molecular |

1321.8 g/mol |

Nombre IUPAC |

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-27-[2-(dimethylamino)ethylsulfanyl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-24-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C66H120N12O13S/c1-27-29-30-42(13)53(79)52-57(83)69-45(28-2)59(85)78(26)65(92-32-31-71(18)19)64(90)75(23)49(36-66(16,17)91)56(82)70-50(40(9)10)62(88)72(20)46(33-37(3)4)55(81)67-43(14)54(80)68-44(15)58(84)73(21)47(34-38(5)6)60(86)74(22)48(35-39(7)8)61(87)76(24)51(41(11)12)63(89)77(52)25/h27,29,37-53,65,79,91H,28,30-36H2,1-26H3,(H,67,81)(H,68,80)(H,69,83)(H,70,82)/b29-27+/t42-,43+,44-,45+,46+,47+,48+,49+,50+,51+,52+,53-,65-/m1/s1 |

Clave InChI |

AQHMBDAHQGYLIU-XNFHFXFQSA-N |

SMILES isomérico |

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |

SMILES |

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |

SMILES canónico |

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |

Otros números CAS |

210759-10-7 |

Sinónimos |

SCY-635 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[MoCl4Py2]](/img/structure/B1236948.png)

![1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236949.png)